Methyl 4-bromobenzoate
Methyl 4-bromobenzoate
Methyl 4-bromobenzoate is a para-substituted aryl bromide. Molecules of methyl 4-bromobenzoate are almost planar. The compound is isostructural with methyl 4-iodobenzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of methyl 4-bromobenzoate on single crystals, has been investigated by the ′geometric method′.
Brand Name:
Vulcanchem
CAS No.:
619-42-1
VCID:
VC21168028
InChI:
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
SMILES:
COC(=O)C1=CC=C(C=C1)Br
Molecular Formula:
C8H7BrO2
Molecular Weight:
215.04 g/mol
Methyl 4-bromobenzoate
CAS No.: 619-42-1
Cat. No.: VC21168028
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 4-bromobenzoate is a para-substituted aryl bromide. Molecules of methyl 4-bromobenzoate are almost planar. The compound is isostructural with methyl 4-iodobenzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of methyl 4-bromobenzoate on single crystals, has been investigated by the ′geometric method′. |
|---|---|
| CAS No. | 619-42-1 |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | methyl 4-bromobenzoate |
| Standard InChI | InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
| Standard InChI Key | CZNGTXVOZOWWKM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)Br |
| Melting Point | 81.0 °C |
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